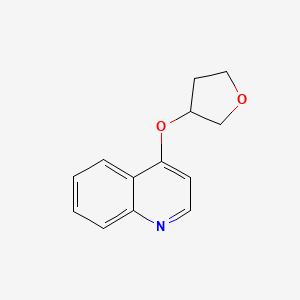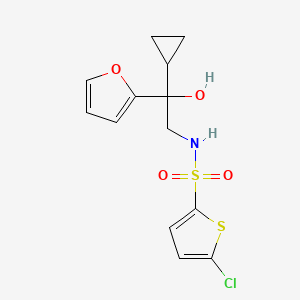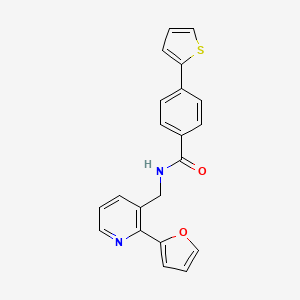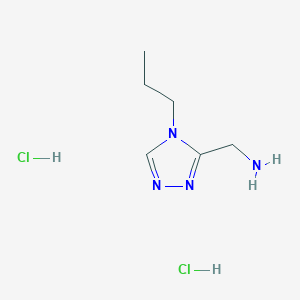![molecular formula C18H18N2O B2386992 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one CAS No. 673443-60-2](/img/structure/B2386992.png)
7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one, also known as MMQO, is a chemical compound that has been widely studied for its potential applications in scientific research. MMQO belongs to the quinoline family of compounds, which are known for their diverse range of biological activities. In
科学研究应用
7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has been shown to have antibacterial, antifungal, and antitumor activities, and has been tested for its potential as a therapeutic agent for various diseases. 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
作用机制
The mechanism of action of 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and leading to an increase in cholinergic neurotransmission. 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has also been shown to inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential. However, the precise biochemical and physiological effects of 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one are still being investigated.
实验室实验的优点和局限性
7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has several advantages for use in lab experiments, including its relatively simple synthesis method, its diverse range of biological activities, and its potential as a therapeutic agent for various diseases. However, there are also limitations to the use of 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are many potential future directions for research on 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one, including the optimization of its synthesis method, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action and biochemical and physiological effects. Other potential areas of research include the development of 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one derivatives with improved solubility and bioavailability, and the exploration of its potential as a tool for studying cellular signaling pathways and enzyme activity.
合成方法
The synthesis of 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one involves several steps, starting with the reaction of 2-amino-4-methylphenol with acetic anhydride to form 2-acetamido-4-methylphenol. This compound is then reacted with 2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-3-carbaldehyde to form 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one. The synthesis of 7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one has been optimized to improve yield and purity, and various modifications to the reaction conditions have been explored.
属性
IUPAC Name |
7-methyl-3-[(4-methylanilino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-4-7-16(8-5-12)19-11-15-10-14-6-3-13(2)9-17(14)20-18(15)21/h3-10,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMJZRUXXLVJST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2386909.png)
![1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one](/img/structure/B2386910.png)


![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)

![6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2386918.png)




![(2-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2386927.png)

